N-(benzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a fluorobenzamide moiety, and a pyridinylmethyl group, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of N-(benzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-2-ylmethyl)benzamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, leading to a decrease in the production of thromboxane, prostaglandins, and prostacyclin . These molecules are involved in various physiological processes, including inflammation and pain perception. Therefore, the compound’s action can lead to anti-inflammatory effects .
Pharmacokinetics
The compound’s anti-inflammatory activity was evaluated in vitro , suggesting that it may have suitable absorption, distribution, metabolism, and excretion (ADME) properties for biological activity
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of thromboxane, prostaglandins, and prostacyclin . This can result in anti-inflammatory effects, as these molecules are involved in the inflammatory response . In fact, some derivatives of the compound demonstrated significant inhibition of albumin denaturation .
Preparation Methods
The synthesis of N-(benzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-2-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like piperidine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final compound.
Chemical Reactions Analysis
N-(benzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-2-ylmethyl)benzamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide: This compound also exhibits anti-inflammatory properties but differs in its substitution pattern and specific biological activities.
N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamide: Known for its antimicrobial activity, this compound has a different side chain, which affects its overall chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-fluoro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3OS/c21-16-9-2-1-8-15(16)19(25)24(13-14-7-5-6-12-22-14)20-23-17-10-3-4-11-18(17)26-20/h1-12H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWMBMLDUNZGQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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